2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine

Synthetic Chemistry Cross-Coupling Heterocyclic Building Blocks

2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine (CAS 1320211-47-9) is a strategically brominated tricyclic building block whose C-2 bromine atom delivers uniquely balanced palladium-catalyzed cross-coupling efficiency—substantially outperforming chloro analogs in oxidative addition kinetics while avoiding the instability of iodo analogs. This specific halogen handle enables systematic Suzuki-Miyaura derivatization to explore COX-2 inhibition (IC50 = 0.05 μM), broad-spectrum antimicrobial activity (MIC 10–60 μg/mL), and kinase-targeted SAR. Procuring the C-2 brominated scaffold is essential for generating focused compound libraries with predictable reactivity and biologically competent cores.

Molecular Formula C10H6BrN3
Molecular Weight 248.08 g/mol
CAS No. 1320211-47-9
Cat. No. B3231383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine
CAS1320211-47-9
Molecular FormulaC10H6BrN3
Molecular Weight248.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C=CC(=N3)Br
InChIInChI=1S/C10H6BrN3/c11-9-5-6-14-8-4-2-1-3-7(8)12-10(14)13-9/h1-6H
InChIKeyBNCWJNBNSQMDGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine (CAS 1320211-47-9): Core Scaffold Identity and Synthetic Role


2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine (CAS 1320211-47-9) is a brominated heteroaromatic building block featuring a fused tricyclic benzo[4,5]imidazo[1,2-a]pyrimidine core with bromine substitution at the 2-position . With molecular formula C10H6BrN3, molecular weight 248.08 g/mol, and calculated logP ~2.19, the compound serves as a key synthetic intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that enable modular C-2 derivatization . The benzo[4,5]imidazo[1,2-a]pyrimidine scaffold is structurally analogous to purine heterocycles, suggesting potential interactions with nucleotide-binding enzyme pockets including kinases, COX-2, and microbial targets [1].

2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine: Why Analog Substitution Compromises Synthetic Utility


Substitution of 2-bromobenzo[4,5]imidazo[1,2-a]pyrimidine with chloro, iodo, or unhalogenated analogs is not functionally equivalent. The C-2 bromine atom provides a uniquely balanced reactivity profile for palladium-catalyzed cross-coupling: it offers sufficient oxidative addition efficiency for Suzuki-Miyaura couplings while avoiding the instability and light-sensitivity common to iodo analogs, and it substantially outperforms chloro analogs in coupling kinetics under mild conditions . In the broader benzo[4,5]imidazo[1,2-a]pyrimidine series, modifications at C-2 and C-4 produce profound variations in target engagement—COX-2 IC50 values range from 0.05 μM to inactive across structurally similar derivatives, while antimicrobial MIC values vary by orders of magnitude depending solely on C-2 substitution [1][2]. Without the specific C-2 bromine handle for controlled diversification, investigators lose the ability to systematically explore structure-activity relationships (SAR) and risk obtaining biologically inert or synthetically intractable material.

2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine: Comparator-Anchored Evidence for Procurement Decisions


C-2 Bromine as the Optimal Leaving Group for Cross-Coupling: Synthetic Divergence from Chloro Analogs

The 2-bromobenzo[4,5]imidazo[1,2-a]pyrimidine scaffold provides a C-2 bromine substituent specifically positioned for palladium-catalyzed diversification. In the microwave-assisted synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines, β-bromo-α,β-unsaturated aldehydes react with 2-aminobenzimidazoles to afford the target heterocycles in moderate to good yields . The presence of the C-2 bromine atom in the final product establishes a reactive handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings—a synthetic advantage not available with unsubstituted or chloro analogs, which require harsher conditions or pre-functionalization steps that reduce overall efficiency . This bromine handle enables modular library synthesis where a single batch of this building block can generate dozens of C-2 derivatized analogs for SAR exploration.

Synthetic Chemistry Cross-Coupling Heterocyclic Building Blocks Medicinal Chemistry

COX-2 Inhibitory Activity: Scaffold-Dependent Potency Within the Benzo[4,5]imidazo[1,2-a]pyrimidine Series

The benzo[4,5]imidazo[1,2-a]pyrimidine scaffold, when appropriately substituted, demonstrates potent and selective COX-2 inhibition. A 2023 study by Bayanati et al. evaluated a series of 2-(4-(methylsulfonyl)phenyl)-4-arylbenzo[4,5]imidazo[1,2-a]pyrimidine derivatives, with compound 5a exhibiting an IC50 of 0.05 μM against COX-2—numerically superior to celecoxib (IC50: 0.06 μM), the reference selective COX-2 inhibitor [1]. The methylsulfonyl pharmacophore at C-2 was essential for activity; compounds lacking this moiety showed substantially reduced or negligible COX-2 inhibition. 2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine serves as the direct precursor for installing such aryl pharmacophores at C-2 via Suzuki coupling, enabling systematic exploration of COX-2 SAR within this scaffold.

Inflammation COX-2 Inhibition Drug Discovery Pain Research

In Vivo Antinociceptive Efficacy: ED50 Quantification in Pain Models

The benzo[4,5]imidazo[1,2-a]pyrimidine series demonstrates translatable in vivo efficacy. In the writing reflex test (acetic acid-induced writhing model of visceral pain), compound 5d—2-(4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidine—exhibited an ED50 of 5.75 mg/kg, representing the highest antinociceptive activity among all synthesized derivatives in the series [1]. All compounds showed well dose-dependent responses. This establishes that C-2 and C-4 substitution on the benzo[4,5]imidazo[1,2-a]pyrimidine core can yield compounds with measurable in vivo pharmacological activity, and 2-bromobenzo[4,5]imidazo[1,2-a]pyrimidine provides the essential building block for synthesizing and optimizing such C-2 substituted analogs.

In Vivo Pharmacology Antinociceptive Pain Models Preclinical Development

Broad-Spectrum Antimicrobial Activity: MIC Quantification Across Multiple Pathogens

The benzo[4,5]imidazo[1,2-a]pyrimidine scaffold supports broad-spectrum antimicrobial activity against clinically relevant pathogens. In a 2025 study by Sroor et al., a series of C-2 and C-4 substituted derivatives were evaluated against Aspergillus niger (fungus), Candida albicans (fungus), Staphylococcus aureus (Gram-positive), and Salmonella typhimurium (Gram-negative). Compounds 19 and 23 demonstrated broad-spectrum inhibition with MIC values ranging between 10 and 60 μg/mL across all tested pathogens [1]. Compounds 18, 19, and 23 also exhibited moderate inhibition of biofilm formation. Computational ADMET profiling confirmed compliance with Lipinski's rules, indicating favorable drug-like properties [1]. 2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine is the critical starting material for synthesizing C-2 substituted analogs of this type, with the bromine handle enabling installation of thiophene, pyridine, pyrrole, and 3,4-dimethoxyphenyl groups that modulate antimicrobial potency.

Antimicrobial Resistance Antibiofilm Infectious Disease Broad-Spectrum Agents

α-Glucosidase Inhibition: Scaffold-Derived Potency Enhancement Over Standard Inhibitor

Derivatives of the benzo[4,5]imidazo[1,2-a]pyrimidine scaffold demonstrate exceptional potency as α-glucosidase inhibitors. Among a series of synthesized 3-amino-2,4-diarylbenzo[4,5]imidazo[1,2-a]pyrimidines, compound 3k exhibited the highest potency against α-glucosidase, with activity 45.7 times more potent than acarbose, the standard clinical α-glucosidase inhibitor used for type 2 diabetes management [1]. The magnitude of this enhancement—over 45-fold—indicates that the benzo[4,5]imidazo[1,2-a]pyrimidine core provides a privileged scaffold for α-glucosidase target engagement. While 2-bromobenzo[4,5]imidazo[1,2-a]pyrimidine differs in substitution pattern from compound 3k, it represents the foundational building block for accessing related C-2 functionalized analogs via cross-coupling, enabling systematic optimization of α-glucosidase inhibitory activity.

Diabetes α-Glucosidase Inhibition Metabolic Disease Enzyme Inhibition

Commercially Available Purity Grade: 98% (Fluorochem) vs. 97% (AKSci)

2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine is commercially available from multiple reputable vendors with documented purity specifications suitable for research applications. Fluorochem (Product Code F762677) supplies the compound at 98% purity with full analytical characterization including IUPAC name, canonical SMILES, InChI, InChI Key, MDL Number MFCD30802154, molecular weight 248.08, and calculated logP 2.19 . AKSci (Cat. 2051EL) offers the compound at 97% minimum purity specification . Both vendors provide the compound for research and development use only, with proper hazard classification (GHS07: Harmful/Irritant; H302, H315, H319, H335) and safety documentation .

Chemical Procurement Building Block Purity Quality Specifications Vendor Comparison

2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine: Evidence-Anchored Procurement Scenarios


Medicinal Chemistry: Suzuki-Miyaura Diversification for Kinase and COX-2 Inhibitor Libraries

Procure 2-bromobenzo[4,5]imidazo[1,2-a]pyrimidine as the core building block for generating focused libraries of C-2 arylated/heteroarylated derivatives via Suzuki-Miyaura cross-coupling. The benzo[4,5]imidazo[1,2-a]pyrimidine scaffold has demonstrated COX-2 inhibition with IC50 = 0.05 μM and in vivo antinociceptive ED50 = 5.75 mg/kg when appropriately substituted [1]. The C-2 bromine handle enables installation of diverse pharmacophores (aryl, heteroaryl, vinyl) to systematically explore SAR for inflammation, pain, and kinase targets [2].

Infectious Disease Research: Synthesis of Broad-Spectrum Antimicrobial and Antibiofilm Agents

Use 2-bromobenzo[4,5]imidazo[1,2-a]pyrimidine to synthesize C-2 substituted derivatives for evaluation as broad-spectrum antimicrobial agents. Published derivatives demonstrate MIC values of 10-60 μg/mL against fungal (A. niger, C. albicans) and bacterial (S. aureus, S. typhimurium) pathogens, with additional moderate antibiofilm activity [3]. The scaffold's compliance with Lipinski's rules supports further optimization toward anti-infective lead compounds [3].

Metabolic Disease Drug Discovery: α-Glucosidase Inhibitor Development

Procure 2-bromobenzo[4,5]imidazo[1,2-a]pyrimidine to access C-2 functionalized benzo[4,5]imidazo[1,2-a]pyrimidines as α-glucosidase inhibitors. Related 3-amino-2,4-diaryl derivatives have demonstrated potency 45.7-fold greater than acarbose, the clinical standard for type 2 diabetes [4]. The brominated building block enables systematic exploration of C-2 substitution effects on α-glucosidase inhibition via palladium-catalyzed cross-coupling, facilitating lead optimization for metabolic disease applications.

Chemical Biology: Modular Synthesis of Fluorescent Probes and Affinity Reagents

Utilize 2-bromobenzo[4,5]imidazo[1,2-a]pyrimidine for the synthesis of chemical biology tools requiring the purine-mimetic benzo[4,5]imidazo[1,2-a]pyrimidine core. The C-2 bromine enables installation of alkyne, biotin, or fluorophore tags via Sonogashira or Suzuki coupling, creating probes for target identification and cellular imaging. The scaffold's structural analogy to purine nucleotides [2] supports applications in kinase profiling, nucleotide-binding enzyme studies, and target engagement assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.